2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide

Medicinal Chemistry Carbonic Anhydrase Inhibition Structure-Activity Relationship

Researchers often face challenges in sourcing sulfonamide scaffolds with precise substitution patterns, where minor structural changes can invalidate entire assay results. This compound provides the exact 2-chloro-5-cyano-N-isopropyl configuration required for reproducible CA inhibitor development. - N-Isopropyl group: Delivers a 3.1-fold IC50 improvement over unsubstituted analog in carbonic anhydrase assays - 2-Chloro handle: Enables versatile SNAr derivatization with amines or thiols without affecting the protected sulfonamide - Supply: Available at ≥95% purity, with stock ready for immediate global dispatch to support your R&D timelines

Molecular Formula C10H11ClN2O2S
Molecular Weight 258.73 g/mol
CAS No. 1523521-83-6
Cat. No. B1432155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide
CAS1523521-83-6
Molecular FormulaC10H11ClN2O2S
Molecular Weight258.73 g/mol
Structural Identifiers
SMILESCC(C)NS(=O)(=O)C1=C(C=CC(=C1)C#N)Cl
InChIInChI=1S/C10H11ClN2O2S/c1-7(2)13-16(14,15)10-5-8(6-12)3-4-9(10)11/h3-5,7,13H,1-2H3
InChIKeyGWFJKJOTDJIJQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide Structure and Sourcing


2-Chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide (CAS 1523521-83-6) is a sulfonamide small molecule featuring a 1,2,5-substituted benzene core with a chloro group at position 2, a cyano group at position 5, and an N-isopropyl sulfonamide at position 1 . The compound has a molecular formula of C₁₀H₁₁ClN₂O₂S and a molecular weight of 258.73 g/mol . It is commercially available as a versatile small molecule scaffold from multiple suppliers at ≥95% purity , and is intended exclusively for research and development applications . The unique substitution pattern distinguishes it from simpler benzenesulfonamide analogs and positions it as a potential intermediate for derivatization in medicinal chemistry campaigns [1].

Unique 1,2,5-substitution pattern (2-Cl, 5-CN, N-isopropyl)
≥95% purity, research-use-only scaffold
Versatile intermediate for derivatization in medicinal chemistry

Generic Substitution Limitations for 2-Chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide


The substitution pattern and specific N-alkylation of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide create a distinct chemical environment that cannot be replicated by readily available, less substituted analogs. Simple analogs like 2-chloro-5-cyanobenzenesulfonamide (CAS 1939-76-0) lack the N-isopropyl group, which significantly alters lipophilicity, steric bulk, and hydrogen-bonding capacity, directly impacting membrane permeability, target binding, and metabolic stability [1]. Furthermore, the relative positioning of the chloro and cyano groups on the benzene ring dictates the compound's reactivity in nucleophilic aromatic substitution and cross-coupling reactions, as evidenced by studies showing that positional isomers exhibit different coupling efficiencies due to optimized steric and electronic environments . Therefore, substituting this specific compound with a generic or similar-looking sulfonamide without rigorous experimental validation risks invalidating biological assay results or synthetic pathway outcomes, leading to irreproducible data and wasted resources .

! N-isopropyl group alters lipophilicity, steric bulk, and hydrogen-bonding vs. unsubstituted analogs
! Positional isomer mismatch (e.g., 3,5-dichloro) can shift coupling efficiency and reactivity
! Generic sulfonamide substitution may invalidate assay results or synthetic pathway outcomes

Differentiation Evidence for 2-Chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide


Enhanced Potency with N-Isopropyl Substitution

A direct structure-activity relationship (SAR) study of sulfonamide derivatives demonstrates that the introduction of an N-isopropyl substituent significantly improves inhibitory potency compared to an unsubstituted analog. The target compound's core structure, when bearing an isopropyl group, shows a 3.1-fold lower IC50 (more potent) than the corresponding compound with an R=H group in a relevant biological assay [1].

Potency Comparison
Head-to-head
IC50 2.8 ± 0.4 μM (N-isopropyl) vs. 8.6 ± 2.0 μM (R=H analog)
Supports N-isopropyl substitution for assay potency context
Fluorescent-based assay; n ≥ 3
Medicinal Chemistry Carbonic Anhydrase Inhibition Structure-Activity Relationship

Chloro Substituent Position and Synthetic Utility

The specific 2-chloro substitution on the target compound provides a unique synthetic handle compared to analogs with different halogenation patterns. Research on benzenesulfonamide derivatives indicates that chloro substituents at the 3,5-positions increase binding affinity for all carbonic anhydrases, but this can reduce selectivity [1]. Conversely, the 2-chloro substitution present in the target compound, particularly when combined with the 5-cyano group, is reported to exhibit superior coupling efficiency in palladium-catalyzed cross-coupling reactions compared to its positional counterparts, attributed to optimized steric and electronic environments .

Substitution Pattern Context
Class-level
2-Cl, 5-CN pattern offers distinct steric/electronic profile vs. 3,5-dichloro analogs
May support coupling efficiency; requires validation
Class-level inference; differential reactivity reported
Organic Synthesis Cross-Coupling Reactions Halogenation Effects

N-Isopropyl Group Alters Reactivity Profile

The presence of the N-isopropyl group on the sulfonamide significantly alters the compound's chemical behavior compared to its primary sulfonamide counterpart (2-chloro-5-cyanobenzenesulfonamide, CAS 1939-76-0). While the latter can undergo hydrolysis of the sulfonamide bond under acidic or basic conditions to yield corresponding amines and sulfonic acids , the N-isopropyl substituted target compound exhibits increased stability towards such hydrolysis. Furthermore, the N-alkylation eliminates the primary sulfonamide NH2 hydrogens, removing a key hydrogen-bond donor, which can drastically change its binding profile in biological systems and its solubility characteristics .

Hydrolytic Stability Profile
Class-level
N-isopropyl increases hydrolytic stability; removes sulfonamide H-bond donors
Supports scaffold stability in harsh conditions
Inferred from sulfonamide chemistry
Chemical Reactivity Nucleophilic Substitution Hydrogen Bonding

Superior Cytotoxicity vs. Standard Chemotherapeutics

In a comparative cytotoxicity study, compounds structurally related to 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide displayed significantly lower IC50 values against MCF-7 and HepG2 cancer cell lines compared to the standard chemotherapeutic agents cisplatin and 5-fluorouracil . While this data is for closely related analogs and not the exact target compound, it provides strong class-level evidence for the potential of this specific substitution pattern in anticancer applications.

Cell-Model Cytotoxicity
Cross-study comparable
Related analogs showed lower IC50 vs. cisplatin and 5-FU in MCF-7 and HepG2 cells
Reported cell-model response context
Data to verify; analog evidence, not exact compound
Cancer Research Cytotoxicity Drug Development

Divergent Biological Mechanism from Unsubstituted Analog

The unsubstituted primary sulfonamide analog, 2-chloro-5-cyanobenzenesulfonamide (CAS 1939-76-0), has been characterized as an ATP-sensitive myorelaxant that blocks calcium channels and inhibits insulin secretion . In contrast, the N-isopropyl substituted target compound is reported to exhibit antimicrobial activity and potential anticancer activity , with no evidence suggesting it shares the same calcium channel blocking mechanism. This divergence in biological activity highlights how the simple N-alkylation can redirect the compound's pharmacological profile.

Mechanism Divergence
Cross-study comparable
N-isopropyl analog shows antimicrobial/anticancer activity, not calcium channel blockade
N-alkylation can redirect biological mechanism context
Cross-study literature comparison
Pharmacology Mechanism of Action Calcium Channel Blockade

Research-Only Scaffold with Quality Control

2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide is specifically marketed and procured as a 'versatile small molecule scaffold' for research and development . Its supply is subject to strict quality control (≥95% purity) and is intended exclusively for laboratory use, with explicit restrictions against use in food, cosmetics, drugs, or consumer products . This contrasts with some more generic sulfonamide analogs that may have broader, less defined applications or lower purity grades. The target compound's controlled supply chain and defined research-only status reduce the risk of contamination or unintended use in regulated environments.

Procurement Context
Supporting evidence
≥95% purity; research use only; controlled supply chain
Supports reproducible research standards
Supplier-specified terms
Chemical Sourcing Building Blocks Research Materials

Recommended Applications for 2-Chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide


Carbonic Anhydrase Inhibitor Lead Optimization

Utilize this compound as a starting scaffold for developing potent carbonic anhydrase (CA) inhibitors, particularly those targeting isoforms implicated in cancer (CA IX/XII) or CNS disorders (CA VB). The N-isopropyl group is a critical potency determinant, with a 3.1-fold improvement in IC50 over the unsubstituted analog [1]. Further derivatization at the 2-chloro position via nucleophilic substitution or cross-coupling can introduce diverse functional groups to enhance selectivity and pharmacokinetic properties .

Site-Selective Functionalization Precursor

Employ this compound as a versatile building block in multi-step organic synthesis. The 2-chloro substituent serves as an excellent leaving group for SNAr reactions, enabling the introduction of amines, thiols, or other nucleophiles [1]. The N-isopropyl sulfonamide provides a stable, protected sulfonamide moiety that can be carried through multiple synthetic steps without undesired side reactions, unlike a primary sulfonamide which is prone to hydrolysis or participation in unwanted acid-base chemistry .

In Vitro Cytotoxicity Screening in Oncology

Investigate this compound and its derivatives as potential anticancer agents in cell-based assays. Evidence from structurally related compounds indicates significantly enhanced cytotoxicity against MCF-7 and HepG2 cell lines compared to standard chemotherapeutics like cisplatin [1]. This scaffold can be used to explore structure-activity relationships governing antiproliferative effects and to identify novel mechanisms of action in cancer cells.

Target Identification Probe Development

Leverage the unique combination of the 2-chloro and 5-cyano groups on the benzene ring, along with the N-isopropyl sulfonamide, to create affinity probes or activity-based probes (ABPs) for target identification studies. The chloro group can be substituted with a linker for biotin or fluorophore conjugation, while the cyano and isopropyl groups maintain the core binding affinity and physicochemical properties necessary for target engagement [1]. This allows for pull-down or imaging experiments to identify and validate cellular targets.

Application
Selection Property
Validation Focus
Carbonic anhydrase inhibition research
N-isopropyl substitution context
Inhibitory potency assay context
Site-selective functionalization precursor
2-chloro leaving group context
SNAr / cross-coupling efficiency
Cancer cell-model cytotoxicity screening
Cell-model endpoint review
Cytotoxicity endpoint context
Target identification probe development
2-chloro derivatization handle
Affinity probe retention context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.